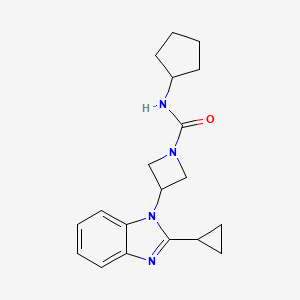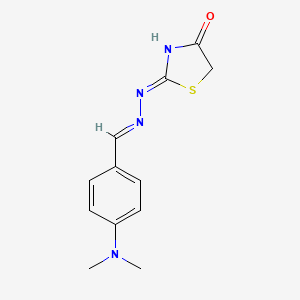
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one” is a chemical compound. It is part of the thiazolidin-4-one family, which is an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry .
Synthesis Analysis
Thiazolidin-4-one ring is susceptible for modification in Positions 2, 3, and 5. Such modifications capacitate the search for new compounds with desired activity . A one-pot three-component synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst has been reported .Molecular Structure Analysis
The molecular structure of thiazolidin-4-ones has been studied by NMR and X-ray single crystal diffraction .Chemical Reactions Analysis
Thiazolidin-4-one is one of the important scaffolds that has therapeutic importance. In case of its modification with other substituents, it shows a wide range of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-ones have been studied. The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included . The molecular weight of “this compound” is 262.33 g/mol .Scientific Research Applications
Anticancer Activity
The thiazolidin-4-one scaffold has demonstrated promising anticancer properties. Researchers have extensively explored derivatives of this compound, revealing their potential as effective anticancer agents. These derivatives exhibit cytotoxic effects against cancer cells, making them valuable candidates for further investigation . The following aspects are relevant:
Antiviral and Antimicrobial Properties
Recent research has highlighted the antiviral and antimicrobial potential of thiazolidin-4-one derivatives. These compounds exhibit inhibitory effects against viruses and bacteria. Notably, microwave-assisted green synthesis methods have been explored to enhance their activity .
Immune System Modulation
Patent literature suggests that certain thiazolidin-4-one derivatives can modulate the immune system. These compounds may find applications in preventing or treating disorders associated with an activated immune response .
Future Directions
Thiazolidin-4-ones are an important heterocyclic ring system of a pharmacophore and a privileged scaffold in medicinal chemistry. This review is focused on the latest scientific reports regarding biological activities of thiazolidin-4-ones published in 2020 and 2021. The review covers recent information about antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of thiazolidin-4-ones . Thus, this study may help to optimize the structure of thiazolidin-4-one derivatives as more efficient drug agents .
Mechanism of Action
Target of Action
The primary targets of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one Thiazolidin-4-one derivatives have been associated with hiv-rt inhibition and immunosuppressive activity .
Mode of Action
The exact mode of action of This compound Thiazolidin-4-one derivatives have been shown to inhibit nf-κb , which is a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Biochemical Pathways
The biochemical pathways affected by This compound Thiazolidin-4-one derivatives have been associated with the inhibition of nf-κb , which plays a key role in regulating the immune response to infection.
Result of Action
The molecular and cellular effects of This compound Thiazolidin-4-one derivatives have been associated with significant antiproliferative activities , suggesting they may inhibit the growth of cells.
properties
IUPAC Name |
(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16(2)10-5-3-9(4-6-10)7-13-15-12-14-11(17)8-18-12/h3-7H,8H2,1-2H3,(H,14,15,17)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVYOCIKCHIBD-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


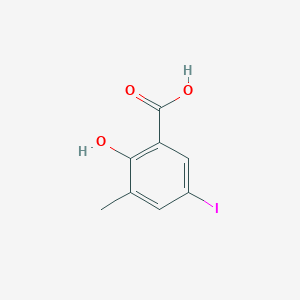
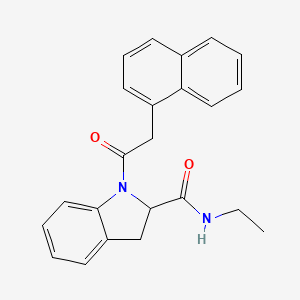
![1-(2,5-dimethylbenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2598351.png)
![4-methyl-N-[(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2598352.png)
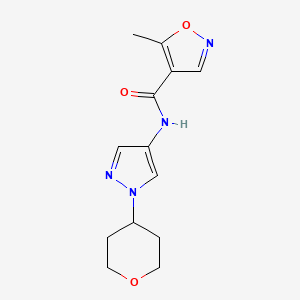
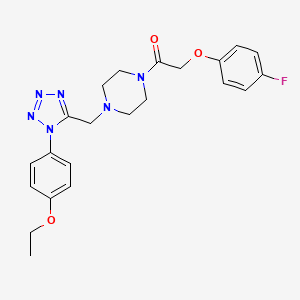



![3-[((2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-methylpyrazolo[1,5-A]pyrimidin-6-YL)carbonyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2598362.png)

![6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2598366.png)
